Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala)

Catalog No.
S14722158
CAS No.
151911-03-4
M.F
C45H56N8O8
M. Wt
837.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-al...

CAS Number

151911-03-4

Product Name

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala)

IUPAC Name

benzyl 2-[8-(3-amino-3-oxopropyl)-14-benzyl-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-5-yl]acetate

Molecular Formula

C45H56N8O8

Molecular Weight

837.0 g/mol

InChI

InChI=1S/C45H56N8O8/c1-28(2)21-32-26-49-36(24-41(56)61-27-30-13-7-4-8-14-30)44(59)51-35(17-18-39(46)54)43(58)53-38(23-31-25-48-34-16-10-9-15-33(31)34)45(60)52-37(22-29-11-5-3-6-12-29)42(57)47-20-19-40(55)50-32/h3-16,25,28,32,35-38,48-49H,17-24,26-27H2,1-2H3,(H2,46,54)(H,47,57)(H,50,55)(H,51,59)(H,52,60)(H,53,58)

InChI Key

QOHLOAJGFVUXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC(=O)OCC5=CC=CC=C5

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is a peptidomimetic compound that features a cyclic structure, incorporating various amino acids and modifications. The compound includes leucine, a modified aspartic acid (with a benzyloxycarbonyl group), glutamine, tryptophan, phenylalanine, and beta-alanine. The psi(CH2NH) modification in the sequence enhances its stability and biological activity by mimicking peptide bonds while avoiding enzymatic degradation. This compound is categorized under macrocyclic peptides, which are known for their unique conformations and increased binding affinities to biological targets.

The chemical reactivity of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) primarily involves peptide bond formation and hydrolysis reactions. The psi(CH2NH) modification allows for increased resistance to proteolytic enzymes, which is beneficial in therapeutic applications. Additionally, the benzyloxycarbonyl group on aspartic acid can undergo deprotection reactions under acidic conditions, facilitating the release of the active peptide.

This compound exhibits significant biological activity, particularly in the modulation of receptor signaling pathways. It has been studied for its potential effects on bombesin receptors, which are implicated in various physiological processes including appetite regulation and cancer progression. The structural modifications enhance its affinity for these receptors, making it a candidate for therapeutic interventions in conditions such as obesity and certain types of cancer.

The synthesis of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, followed by cyclization to form the macrocyclic structure. Key steps include:

  • Coupling: Individual amino acids are sequentially coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
  • Cyclization: The linear precursor is cyclized through the formation of a covalent bond between the terminal amine and carboxylic acid groups.
  • Deprotection: Protective groups (e.g., benzyloxycarbonyl) are removed under acidic conditions to yield the final product.

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) has potential applications in drug development due to its enhanced stability and biological activity. It can be explored for:

  • Cancer therapy: Targeting bombesin receptors involved in tumor growth.
  • Appetite regulation: Modulating signaling pathways related to hunger and satiety.
  • Peptide therapeutics: Serving as a template for designing new drugs with improved pharmacokinetic properties.

Interaction studies indicate that this compound can effectively bind to bombesin receptors with high affinity. Research has shown that modifications such as psi(CH2NH) significantly improve receptor binding compared to unmodified peptides. These interactions can be assessed using techniques like surface plasmon resonance or radiolabeled binding assays.

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) shares structural similarities with other cyclic peptides but stands out due to its unique modifications that enhance stability and receptor affinity. Here are some similar compounds:

Uniqueness

The uniqueness of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) lies in its combination of cyclic structure, specific amino acid sequence, and critical modifications that enhance its pharmacological properties compared to other cyclic peptides. Its ability to resist enzymatic degradation while maintaining biological activity makes it a promising candidate for therapeutic applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

836.42211077 g/mol

Monoisotopic Mass

836.42211077 g/mol

Heavy Atom Count

61

Dates

Modify: 2024-08-10

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